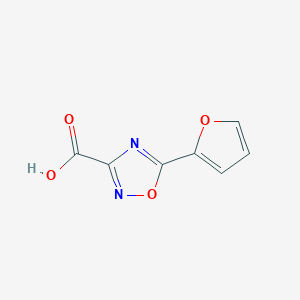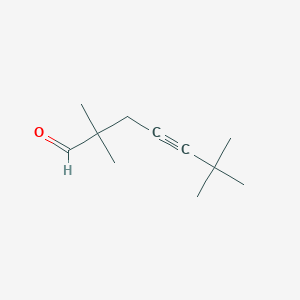
2,2,6,6-Tetramethylhept-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylhept-4-ynal is an organic compound with the molecular formula C11H18O It is characterized by the presence of a hept-4-ynal backbone with four methyl groups attached at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-ynal typically involves the alkylation of acetylene derivatives with tert-butyl halides under basic conditions. One common method includes the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent to form the corresponding aldehyde. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the acetylene and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high purity and yield. The reaction parameters, including temperature, pressure, and reactant concentrations, are optimized to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylhept-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Primary alcohols
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylhept-4-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylhept-4-ynal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in synthetic chemistry to modify biomolecules and create new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a piperidine ring structure, known for its use as a base and ligand in coordination chemistry.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another similar compound used in the synthesis of metal complexes and as a precursor in various chemical reactions.
Uniqueness
2,2,6,6-Tetramethylhept-4-ynal is unique due to its linear structure with an alkyne and aldehyde functional group, which provides distinct reactivity compared to its cyclic counterparts. This structural difference allows for a broader range of chemical transformations and applications in synthesis and industry.
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylhept-4-ynal |
InChI |
InChI=1S/C11H18O/c1-10(2,3)7-6-8-11(4,5)9-12/h9H,8H2,1-5H3 |
InChI-Schlüssel |
ZLDGPFDJQZQPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CCC(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)


![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)
![1-[2-(1H-1,2,4-Triazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13308542.png)
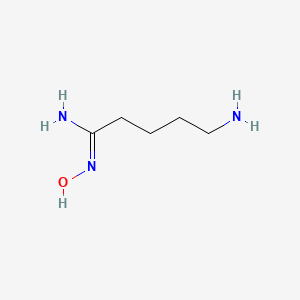

![1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
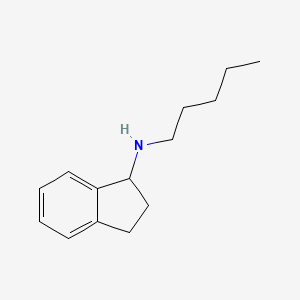
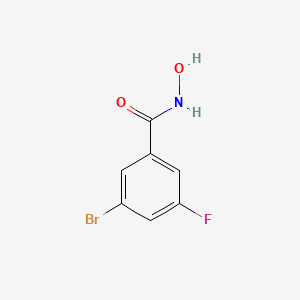
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
